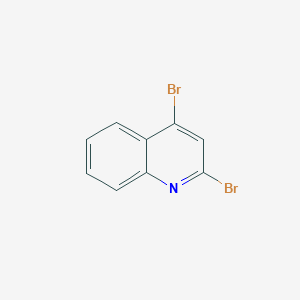

2,4-Dibromoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRONKIISXPXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356453 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20151-40-0 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dibromoquinoline and Its Precursors

Direct Synthetic Routes to 2,4-Dibromoquinoline

Achieving the direct and regioselective synthesis of this compound from unsubstituted quinoline (B57606) is challenging, as direct halogenation often leads to a mixture of mono- and polybrominated products. The reaction of quinoline with bromine can initially form a bromine salt. researchgate.net More controlled and selective methods are therefore typically employed.

One effective strategy involves the use of directed metalation. For instance, the regioselective synthesis of derivatives like This compound-3-carboxaldehyde (B13761522) has been accomplished through directed ortho-lithiation of a quinoline-3-carboxaldehyde precursor, followed by quenching with a bromine source. Another general approach involves the electrophilic cyclization of functionalized benzene (B151609) derivatives using N-bromosuccinimide (NBS) or molecular bromine (Br₂) to construct the brominated quinoline skeleton. rsc.org Furthermore, lithium-halogen exchange reactions on dihaloquinolines can offer a pathway to specifically functionalized quinolines; exchange on 2,4-dibromoquinolines has been shown to proceed regioselectively at the C-4 position. researchgate.net

Precursor-Based Synthesis: Transformation of Hydroxyquinolones

A well-established and reliable method for preparing 2,4-dihaloquinolines involves the transformation of quinoline-2,4-dione, which exists in tautomeric equilibrium with 4-hydroxy-2-quinolone and 2,4-dihydroxyquinoline. rsc.orgarabjchem.org The synthesis of this compound via this route has been described in the literature, and the structures of bromination products originating from 4-hydroxy-2-quinolone have been a subject of study and revision. rsc.orgrsc.org

The general procedure is analogous to the widely used synthesis of 2,4-dichloroquinolines. In that reaction, the 4-hydroxy-2-quinolone precursor is treated with a halogenating agent like phosphorus oxychloride. rsc.org For the synthesis of this compound, phosphorus-based bromine reagents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are employed to replace both hydroxyl groups with bromine atoms. This transformation provides a targeted route to the desired this compound scaffold.

Table 1: Illustrative Transformation of a Hydroxyquinolone to a Bromoquinoline

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-hydroxyquinoline | Phosphorus tribromide | Dimethylformamide | 3,4-Dibromoquinoline | 60% | sci-hub.se |

Strategies for the Preparation of Polybrominated Quinoline Scaffolds

Broader strategies for synthesizing quinolines with multiple bromine substitutions often utilize 1,2,3,4-tetrahydroquinoline (B108954) (THQ) as a versatile starting material. rsc.orgresearchgate.net The partial saturation of the pyridine (B92270) ring in THQ activates the aromatic ring toward electrophilic substitution, allowing for controlled bromination.

A facile and efficient one-pot method involves using N-bromosuccinimide (NBS) as both a brominating agent and an oxidant. rsc.org In this cascade reaction, electrophilic bromination of the electron-rich benzene ring occurs first, followed by a radical-mediated dehydrogenation (aromatization) of the tetrahydroquinoline to yield the final polybrominated quinoline product. rsc.org This approach avoids the need for a separate radical initiator like AIBN, which has been required in some previously reported methods. rsc.org Depending on the reaction conditions and the stoichiometry of the brominating agent, various mono-, di-, and tribrominated quinolines can be selectively prepared. rsc.orgresearchgate.net For example, the bromination of 1,2,3,4-tetrahydroquinoline can efficiently yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) or, under different conditions, the fully aromatized 4,6,8-tribromoquinoline. researchgate.net

Further functionalization of already substituted quinolines is another common strategy. The bromination of 8-substituted quinolines using molecular bromine can produce various mono- and dibromo derivatives, with the product distribution depending on the equivalents of bromine used. researchgate.net These methods highlight the synthetic flexibility available for accessing a wide range of polybrominated quinoline structures, which are valuable precursors for creating complex, multifunctional heterocyclic compounds. rsc.org

Table 2: Examples of the Synthesis of Polybrominated Quinolines

| Starting Material | Brominating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | NBS / Br₂ | One-pot | 4,6,8-Tribromoquinoline | 75% | researchgate.net |

| 1,2,3,4-Tetrahydroquinoline | NBS / Br₂ | One-pot | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 90% | researchgate.net |

| Tetrahydroquinolines | NBS | Metal-free, mild conditions | Various functionalized bromoquinolines | Good | rsc.org |

| 8-Hydroxyquinoline | Br₂ (2.1 equiv.) | Chloroform | 5,7-Dibromo-8-hydroxyquinoline | 90% | researchgate.net |

Regioselective Functionalization and Mechanistic Reactivity Studies of 2,4 Dibromoquinoline

Organometallic Reagent-Mediated Functionalization

The differential reactivity of the bromine atoms at the C-2 and C-4 positions of 2,4-dibromoquinoline allows for precise, site-selective functionalization through the use of organometallic reagents. Halogen-metal exchange reactions, utilizing either magnesium or lithium reagents, are primary methods for achieving this selectivity.

Halogen-Magnesium Exchange Reactions: Regioselectivity and Scope

Halogen-magnesium exchange has emerged as a powerful tool for the regioselective functionalization of polyhalogenated heterocycles. The choice of Grignard reagent and reaction conditions plays a critical role in determining the site of metalation.

The development of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), has significantly enhanced the efficiency and rate of halogen-magnesium exchange reactions. researchgate.netnih.govrsc.org These reagents exhibit increased reactivity and solubility, allowing for exchanges to occur at lower temperatures and with a broader range of substrates, including electron-rich heteroaryl bromides. rsc.org For instance, the use of i-PrMgCl·LiCl facilitates the smooth Br/Mg exchange on this compound. beilstein-journals.orgnih.gov More recently, other specialized Grignard reagents like MesMgBr·LiCl and sBu₂Mg·2LiOR have been developed to further tune the reactivity and selectivity of these exchanges. researchgate.netbeilstein-journals.org

In the case of this compound, halogen-magnesium exchange with i-PrMgCl·LiCl demonstrates high regioselectivity, preferentially occurring at the C-4 position. beilstein-journals.orguni-muenchen.deworktribe.com Treatment of this compound with i-PrMgCl·LiCl at low temperatures, such as -78°C, leads to the quantitative and regioselective formation of the 4-magnesiated 2-bromoquinoline (B184079) intermediate. uni-muenchen.deacs.org This selectivity is attributed to the greater thermodynamic stability of the C-4 magnesiated species. This intermediate can then be trapped with various electrophiles to yield a diverse array of 4-substituted 2-bromoquinolines. For example, quenching with tosyl cyanide (TsCN) produces 2-bromo-4-cyanoquinoline in high yield. beilstein-journals.org In contrast, achieving magnesiation at the C-2 position often requires different strategies or substrates, as the C-4 position is intrinsically more reactive towards exchange. However, by carefully selecting the Grignard reagent and reaction conditions, the regioselectivity can sometimes be influenced. For example, studies on 2,5-dibromopyridine (B19318) have shown that using sBu₂Mg·2LiOR in toluene (B28343) can favor kinetic C-2 magnesiation. nih.gov

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| i-PrMgCl·LiCl | -78°C, 2 h | 4-Magnesiated 2-bromoquinoline | Quantitative | uni-muenchen.deacs.org |

| i-PrMgCl·LiCl, then TsCN | -78°C to rt | 2-Bromo-4-cyanoquinoline | 84-85% | beilstein-journals.org |

| i-PrMgCl·LiCl, then ethyl cyanoformate | -78°C | Ethyl 2-bromoquinoline-4-carboxylate | 92% | acs.org |

The initial regioselective magnesiation of this compound opens the door for subsequent, orthogonal functionalization at other positions on the quinoline (B57606) ring. After the C-4 position is functionalized, the remaining bromine at C-2 can be targeted, or direct deprotonation can be employed to introduce substituents at other sites like C-3. acs.org For instance, after forming ethyl 2-bromoquinoline-4-carboxylate via C-4 magnesiation, a subsequent regioselective deprotonation at the C-3 position can be achieved using a strong, non-nucleophilic base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex). acs.org This allows for a stepwise introduction of three different functional groups onto the quinoline core, demonstrating a powerful strategy for building molecular complexity. acs.org

Site-Selective Magnesiation at C-4 and C-2 Positions

Lithium-Halogen Exchange Reactions: Positional Selectivity

Lithium-halogen exchange reactions provide an alternative and complementary method to halogen-magnesium exchange for the selective functionalization of haloquinolines.

Similar to magnesiation, the lithium-bromine exchange on this compound occurs with high regioselectivity at the C-4 position. libis.beresearchgate.netresearchgate.net Treating this compound with n-butyllithium (n-BuLi) at -78°C exclusively generates the 4-lithiated 2-bromoquinoline species. uni-muenchen.de This intermediate is stable at low temperatures and can be reacted with a variety of electrophiles to install functionality at the C-4 position, yielding products such as 2-bromo-4-iodoquinoline (B1625408) or 2-bromoquinoline-4-carbaldehyde (B1603878) in good yields. uni-muenchen.de This predictable selectivity makes lithium-halogen exchange a reliable method for accessing 4-substituted quinoline derivatives from the dibromo precursor. libis.beresearchgate.netresearchgate.net

| Reagent | Conditions | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| n-BuLi | Et₂O/THF, -78°C | I₂ | 2-Bromo-4-iodoquinoline | 87% | uni-muenchen.de |

| n-BuLi | Et₂O/THF, -78°C | DMF | 2-Bromoquinoline-4-carbaldehyde | 74% | uni-muenchen.de |

| n-BuLi | Et₂O/THF, -78°C | H₂O | 2-Bromoquinoline | 76% | uni-muenchen.de |

Subsequent Electrophilic Quenching Reactions

Following the initial regioselective metal-halogen exchange, the resulting organometallic intermediate can be trapped with a variety of electrophiles to introduce new functional groups at a specific position. Research indicates that the lithium-halogen exchange of 2,4-dibromoquinolines happens regioselectively at the C-4 position. researchgate.netresearchgate.netbeilstein-journals.orgacs.org This process, often employing reagents like i-PrMgCl·LiCl, generates a 4-magnesiated 2-bromoquinoline intermediate. beilstein-journals.orgacs.org This intermediate is then poised for reaction with electrophiles, leading to the formation of 4-substituted 2-bromoquinolines. researchgate.netresearchgate.net

For instance, the reaction of this compound with i-PrMgCl·LiCl at -78 °C produces the 4-magnesiated species. beilstein-journals.orgacs.org Subsequent quenching of this intermediate with different electrophiles yields a range of functionalized products.

| Electrophile | Resulting Functional Group at C-4 | Reference |

|---|---|---|

| Tosyl Cyanide (TsCN) | Nitrile (-CN) | beilstein-journals.org |

| S-Phenyl benzenethiosulfonate (PhSO2SPh) | Thioether (-SPh) | acs.org |

| Ethyl Cyanoformate | Ester (-COOEt) | acs.org |

| Dimethylformamide (DMF) | Aldehyde (-CHO) | worktribe.com |

This method provides a reliable pathway to introduce functionalities exclusively at the C-4 position while leaving the C-2 bromine atom intact for further transformations.

Transmetalation Strategies (e.g., Zinc Transmetalation for Negishi Couplings)

Transmetalation is a powerful strategy to alter the reactivity of an organometallic intermediate, thereby expanding its synthetic utility. In the context of functionalized this compound, the organomagnesium species generated from the initial halogen-metal exchange can be transmetalated to a different metal, such as zinc. This is particularly useful for engaging in subsequent cross-coupling reactions like the Negishi coupling.

The process involves the smooth conversion of the C4-magnesiated 2-bromoquinoline intermediate into its corresponding organozinc reagent upon treatment with zinc chloride (ZnCl₂). acs.orgworktribe.com This organozinc species exhibits different reactivity and tolerance to functional groups compared to its Grignard precursor. It can then undergo palladium-catalyzed Negishi cross-coupling with various aryl iodides. acs.orgworktribe.com For example, the reaction of the 4-quinolylzinc reagent with 4-iodobenzonitrile (B145841) in the presence of a palladium catalyst like Pd(PPh₃)₄ yields the corresponding 4-arylated product. acs.org This two-step sequence of magnesiation followed by transmetalation and Negishi coupling allows for the regioselective formation of a carbon-carbon bond at the C-4 position. acs.orgworktribe.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for modifying the this compound core. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of a diverse array of substituted quinolines.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide catalyzed by palladium and copper complexes, is a widely used method for constructing alkynyl-substituted aromatic systems. wikipedia.org Its application to this compound has been a subject of detailed investigation, particularly concerning the regioselectivity of the reaction.

The regioselectivity of the Sonogashira coupling on this compound is a critical aspect that dictates the structure of the resulting product. Initial reports in the literature suggested that the coupling occurred preferentially at the C-4 position. sci-hub.se However, subsequent and more definitive studies, notably by Comins and Nolan, corrected this assignment. sci-hub.senih.govacs.org Through careful analysis using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy, it was unequivocally demonstrated that the Sonogashira coupling of 2,4-dibromoquinolines with terminal acetylenes occurs regioselectively at the C-2 position. nih.gov

This preferential reactivity at C-2 is also observed in other palladium-catalyzed cross-coupling reactions such as Stille, Heck, and Suzuki couplings. sci-hub.senih.gov The higher reactivity of the C-2 position in these reactions is attributed to its greater electron deficiency compared to the C-4 position. This inherent electronic preference can be overcome by modifying the substrate; for example, using 2-bromo-4-iodoquinoline allows for a completely selective Sonogashira coupling at the C-4 position, as the carbon-iodine bond is more reactive towards oxidative addition than the carbon-bromine bond. sci-hub.senih.gov

| Substrate | Reaction Type | Position of Primary Reaction | Reference |

|---|---|---|---|

| This compound | Sonogashira | C-2 | sci-hub.senih.gov |

| This compound | Suzuki/Stille/Heck | C-2 | sci-hub.senih.gov |

| 2-Bromo-4-iodoquinoline | Sonogashira | C-4 | sci-hub.senih.gov |

While mono-functionalization is synthetically valuable, the presence of two bromine atoms on the quinoline ring offers the potential for dual carbon-carbon bond formation to create 2,4-disubstituted products. One-pot double Sonogashira couplings have been successfully achieved to synthesize 2,4-dialkynylquinolines. scielo.br

These reactions typically require more forcing conditions or modified catalytic systems compared to monocoupling reactions. For instance, using 2,4-diiodoquinoline (B1252436) as the substrate facilitates dual alkynylation. A Pd/C-mediated reaction in water has been shown to be a practical, one-step synthesis for 2,4-dialkynylquinolines from 2,4-diiodoquinoline and terminal alkynes. scielo.br In this system, the reaction proceeds smoothly to the desired dialkynylated product without the significant formation of monoalkynylated intermediates, suggesting that the second alkynylation may be kinetically as fast or faster than the first under these conditions. scielo.br

The choice of the catalytic system—comprising the palladium source, ligands, copper co-catalyst, base, and solvent—is paramount as it can significantly influence the yield, selectivity, and scope of the Sonogashira coupling reaction.

Studies have explored various palladium catalysts, including homogeneous catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ and heterogeneous catalysts like Pd/C. nih.govscielo.brrhhz.net For the dual alkynylation of 2,4-diiodoquinoline, a system of 10% Pd/C with triphenylphosphine (B44618) (PPh₃) and copper(I) iodide (CuI) in water with triethylamine (B128534) (Et₃N) as the base proved highly effective, affording the desired products in excellent yields. scielo.br The use of aqueous media represents a greener and more practical approach. scielo.br

In other instances of cross-coupling on dibromoquinolines, extensive optimization of the catalyst, base, and solvent has been necessary to control the outcome, particularly to discriminate between mono- and di-coupling. For example, in Suzuki couplings of 3,4-dibromoquinoline, the combination of Pd(PPh₃)₄ with potassium hydroxide (B78521) in a dioxane/water mixture was identified as an optimal system to favor mono-coupling at C-4, although challenges in preventing di-coupling remained. nih.gov

Investigations into Dual Carbon-Carbon Bond Formation

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl or vinyl substituents at specific positions on the quinoline core.

The regioselectivity of Suzuki-Miyaura coupling on this compound is a subject of significant interest, as the electronic and steric environment of the two bromine atoms at the C2 and C4 positions dictates the outcome of the reaction. Studies have shown that cross-coupling reactions on 2,4-dihaloquinolines, including this compound, often exhibit a preference for substitution at the C2 position. nih.govacs.orgacs.org This regioselectivity has been observed in various palladium-catalyzed reactions, including Suzuki, Stille, and Heck couplings. nih.gov

For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst typically yields the 2-aryl-4-bromoquinoline as the major product. This preference is attributed to the electronic properties of the quinoline ring system, where the C2 position is more susceptible to oxidative addition by the palladium(0) catalyst. However, it has been demonstrated that this intrinsic regioselectivity can be overcome by modifying the substrate. For example, using 2-bromo-4-iodoquinoline allows for a completely selective Sonogashira coupling at the C4 position. nih.gov

The choice of catalyst and reaction conditions can also influence the regioselectivity, although achieving high levels of selectivity in dibromoquinoline systems can be challenging compared to other dibromoheteroaromatics. nih.govnih.gov Research into various dibromoquinoline isomers, such as 5,7-dibromoquinoline (B1595614) and 3,4-dibromoquinoline, has shown that useful levels of regioselectivity can be achieved. nih.govnih.gov

While regioselective mono-functionalization is valuable, the ability to perform double Suzuki couplings on this compound opens up pathways to highly substituted quinoline derivatives. One-pot, sequential double coupling reactions have been developed to this end. nih.govnih.gov These strategies typically involve an initial regioselective Suzuki coupling, followed by the addition of a second, different boronic acid to react at the remaining bromine position.

A general procedure for a one-pot double Suzuki coupling on a dibromoquinoline involves reacting the substrate with the first boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium hydroxide. nih.gov After the initial coupling is complete, the second boronic acid is introduced to the reaction mixture, which is then heated to drive the second coupling reaction. nih.gov This approach has been successfully applied to various dibromoquinolines, including 5,7-dibromoquinoline and 3,4-dibromoquinoline, to produce a diverse range of disubstituted products. nih.govnih.gov

Furthermore, mixed double-coupling strategies have been explored, combining Suzuki couplings with other cross-coupling reactions like Sonogashira or Buchwald-Hartwig amination in a one-pot fashion. nih.gov These methods provide a convergent and efficient route to complex quinoline-based molecules.

Regioselective Considerations in Dibromoquinoline Systems

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. In the case of this compound, this methodology allows for the introduction of amine functionalities, which are prevalent in many biologically active compounds.

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination on this compound is a key consideration. The reaction can be controlled to selectively functionalize one of the bromine positions. For instance, a two-pot approach involving an initial SNAr reaction with an amine at the C4 position, followed by a Buchwald-Hartwig amination at the C2 position, has been reported. nih.gov This highlights the differential reactivity of the two halogenated sites, which can be exploited for sequential functionalization.

Moreover, one-pot double coupling strategies combining Suzuki and Buchwald-Hartwig aminations have been developed, demonstrating the versatility of palladium catalysis in constructing complex quinoline scaffolds. nih.gov These methods allow for the efficient synthesis of quinolines bearing both aryl and amino substituents.

Nucleophilic Substitution and Dehalogenation Reactions

Beyond palladium-catalyzed cross-coupling, this compound is also susceptible to nucleophilic substitution and dehalogenation reactions. These transformations provide alternative routes for the functionalization of the quinoline core.

Regioselective Alkoxydehalogenation of this compound

The reaction of this compound with alkoxides can lead to the substitution of one or both bromine atoms with an alkoxy group. The regioselectivity of this alkoxydehalogenation is highly dependent on the reaction conditions.

It has been shown that the use of solid sodium alkoxide in a non-polar solvent like toluene leads to a highly regioselective reaction. researchgate.netcapes.gov.brrsc.org Under these conditions, the alkoxydehalogenation of this compound preferentially occurs at the C2 position, yielding 2-alkoxy-4-bromoquinolines. researchgate.netcapes.gov.brrsc.org This method provides a clean and efficient route to these selectively functionalized intermediates.

The regioselectivity is attributed to the specific interaction between the solid alkoxide and the quinoline substrate. The reaction is believed to be initiated by the interaction of the basic heterocyclic nitrogen atom with the alkoxide surface. researchgate.net

Comparative Studies of Reaction Conditions on Selectivity

A comparison between different reaction conditions for the alkoxydehalogenation of 2,4-dihaloquinolines reveals a stark contrast in selectivity. researchgate.net While the regioselective alkoxydehalogenation (RA) method using solid sodium alkoxide in toluene favors monosubstitution at the C2 position, the standard alkoxydehalogenation (SA) method, which employs an alcoholic solution of the alkoxide, leads to different products. researchgate.net

The SA method typically results in the formation of 2,4-dialkoxy-substituted quinolines as the major product. researchgate.net This indicates that under these conditions, both bromine atoms are readily substituted. However, the presence of substituents on the quinoline ring can influence the outcome of the SA reaction. For example, with certain methyl-substituted 2,4-dichloroquinolines, some 2-alkoxylation was observed. In contrast, the presence of an 8-substituent led to a significant amount of 4-alkoxylation. researchgate.net

These comparative studies underscore the critical role of reaction conditions in controlling the regioselectivity of nucleophilic substitution on this compound. The choice between a solid-phase or solution-phase alkoxide source can dramatically alter the product distribution, providing synthetic chemists with valuable tools for targeted synthesis.

| Reagent/Condition | Product(s) | Selectivity | Reference |

| Solid sodium alkoxide in toluene | 2-Alkoxy-4-bromoquinolines | High for C2 substitution | researchgate.netcapes.gov.brrsc.org |

| Alcoholic alkoxide solution | Mainly 2,4-dialkoxyquinolines | Low, favors disubstitution | researchgate.net |

Other Selective Functionalization Approaches (e.g., Carboxylation, Sulfanylation, Allylation)

Beyond the more common cross-coupling reactions, the strategic functionalization of this compound can be achieved through various other regioselective approaches, including carboxylation, sulfanylation, and allylation. These methods often rely on the initial generation of a reactive organometallic intermediate, typically through a bromine-magnesium exchange, which can then be quenched with a suitable electrophile.

Carboxylation

Regioselective carboxylation of this compound has been successfully demonstrated, primarily proceeding through a Grignard reagent intermediate. The C-4 position of this compound is more susceptible to bromine-magnesium exchange at low temperatures due to the higher reactivity of the C-4 bromine atom.

A key strategy involves the reaction of this compound with a Grignard reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) at a low temperature (-78 °C). acs.org This selectively forms a 4-magnesiated 2-bromoquinoline intermediate. acs.org Subsequent reaction with an electrophilic carboxylating agent, such as ethyl cyanoformate (NC-CO₂Et), introduces a carboxyl group at the C-4 position. acs.orguni-muenchen.de This process has been shown to be highly efficient, affording the corresponding 2-bromoquinoline-4-carboxylate in high yield. acs.org

Alternatively, after the formation of a different magnesiated quinoline intermediate, a copper-catalyzed carboxylation can be employed. For instance, a C4-magnesiated species, when treated with copper cyanide-lithium chloride (CuCN·2LiCl), can undergo smooth carboxylation to yield the desired quinoline carboxylic acid derivative. acs.orguni-muenchen.de

Table 1: Regioselective Carboxylation of this compound Derivative

| Starting Material | Reagents | Product | Yield (%) | Ref |

|---|---|---|---|---|

| This compound | 1. i-PrMgCl·LiCl2. NC-CO₂Et | Ethyl 2-bromoquinoline-4-carboxylate | 92 | acs.orguni-muenchen.de |

| 2-Bromo-3-cyanoquinoline | 1. TMPMgCl·LiCl2. CuCN·2LiCl, t-BuCOCl | 4-Pivaloyl-2-bromo-3-cyanoquinoline | 81 | uni-muenchen.de |

Sulfanylation

The introduction of a sulfanyl (B85325) group onto the quinoline core can also be achieved regioselectively. Similar to carboxylation, the process begins with a selective bromine-magnesium exchange at the C-4 position of this compound to form the 4-magnesiated 2-bromoquinoline intermediate. acs.org

This Grignard intermediate can then be trapped with an electrophilic sulfur reagent. The use of S-phenyl benzenethiosulfonate (PhSO₂SPh) as the electrophile results in the formation of a C-S bond at the C-4 position, yielding 2-bromo-4-(phenylsulfenyl)quinoline with excellent efficiency. acs.org This demonstrates a highly regioselective C-4 sulfanylation. acs.org In other instances, related intermediates have been quenched with reagents like S-methyl methanethiosulfonate (B1239399) (PhSO₂SMe) to introduce a methylthio group. acs.orgbeilstein-journals.org

Table 2: Regioselective Sulfanylation of this compound Intermediate

| Intermediate | Reagent | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 4-Magnesiated 2-bromoquinoline | PhSO₂SPh | 2-Bromo-4-(phenylsulfenyl)quinoline | 91 | acs.org |

Allylation

Regioselective allylation adds a carbon-based functional group, extending the molecular framework of the quinoline system. This transformation can be performed on highly functionalized quinoline derivatives that originate from this compound.

One documented approach involves a sequence of functionalizations. Starting with a 3,4-difunctionalized 2-bromoquinoline, a third and final bromine-magnesium exchange can be performed at the C-2 position using a more robust magnesium reagent like dimesitylmagnesium-lithium bromide (Mes₂Mg·2LiBr). acs.org The resulting C-2 magnesiated species can then undergo a copper-catalyzed allylation. acs.orguni-muenchen.de For example, reaction with ethyl (2-bromomethyl)acrylate in the presence of a copper catalyst affords the C-2 allylated quinoline derivative in good yield, completing a sequence of functionalizations at the C-4, C-3, and C-2 positions. acs.orguni-muenchen.de

Table 3: Regioselective Allylation of a Functionalized Quinoline Derivative

| Starting Material | Reagents | Product | Yield (%) | Ref |

|---|

Synthetic Applications of 2,4 Dibromoquinoline in Complex Molecule Synthesis

Construction of Highly Functionalized Quinoline (B57606) Derivatives

The differential reactivity of the bromine atoms in 2,4-dibromoquinoline is the cornerstone of its utility in synthesizing highly functionalized quinoline derivatives. The C4-bromo substituent is generally more susceptible to nucleophilic substitution and metal-halogen exchange than the C2-bromo substituent. researchgate.netresearchgate.net This chemoselectivity allows for a stepwise and regioselective introduction of various functional groups.

Lithium-halogen exchange reactions, for instance, proceed regioselectively at the C4 position, enabling the introduction of a wide range of electrophiles to create 4-substituted-2-bromoquinolines. researchgate.netresearchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be selectively performed at the C4 position. researchgate.net For example, reacting this compound with (2,2'-bithiophen)-5-yl-boronic acid in the presence of a palladium catalyst results in the formation of 2-bromo-4-(2,2'-bithiophen-5-yl)quinoline. researchgate.net

Furthermore, magnesiation using reagents like i-PrMgCl·LiCl also shows a preference for the C4 position, forming a 4-magnesiated quinoline intermediate that can be trapped with various electrophiles. acs.orgbeilstein-journals.orgbeilstein-journals.org This regioselectivity has been exploited to introduce cyano groups and other functionalities. beilstein-journals.orgbeilstein-journals.org The remaining C2-bromo group can then be subjected to a second functionalization step, such as another cross-coupling reaction or a copper-mediated trifluoromethylation, to afford 2,4-disubstituted quinolines. acs.org This stepwise approach provides a powerful strategy for the controlled construction of complex quinoline scaffolds.

Role as a Key Intermediate in Total Synthesis (e.g., Talnetant Analogs)

The strategic functionalization of this compound has proven invaluable in the total synthesis of complex bioactive molecules. A notable example is its application in the synthesis of analogs of Talnetant, a neurokinin 3 (NK3) receptor antagonist. acs.orgthieme-connect.de

The synthesis of Talnetant analogs often involves a sequence of regioselective functionalizations of the this compound core. acs.org A typical strategy begins with a Br/Mg exchange at the C4 position, followed by reaction with an electrophile like ethyl cyanoformate to yield a 4-carbethoxy-2-bromoquinoline derivative. acs.org The subsequent step involves a regioselective deprotonation at the C3 position using a strong base like TMPMgCl·LiCl, followed by borylation to introduce a boronic ester at this position. acs.org This trisubstituted quinoline then undergoes a palladium-catalyzed cross-coupling reaction at the C2 position with an appropriate coupling partner, such as phenylzinc chloride, to introduce the final substituent. acs.org This sequence highlights the utility of this compound as a versatile platform for assembling the core structure of Talnetant and its analogs.

Development of Quinoline-Based Privileged Scaffolds

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. acs.orgfrontiersin.orgescholarship.org this compound serves as an excellent starting material for the development of libraries of quinoline-based privileged structures.

The ability to selectively functionalize the C2 and C4 positions allows for the systematic exploration of the chemical space around the quinoline core. This has led to the discovery of novel compounds with significant biological activity. For instance, a dibromoquinoline derivative has been identified as a potent antifungal agent with a unique mechanism of action targeting metal ion homeostasis. acs.orgnih.gov The synthesis of this compound and its analogs relies on the versatile chemistry of dihaloquinolines. Furthermore, the development of various polycarbo-substituted quinolines derived from this compound has yielded compounds with promising cytotoxicity against cancer cell lines. mdpi.comnih.gov The strategic use of this compound enables the generation of diverse molecular architectures, facilitating the discovery of new therapeutic agents.

Synthesis of Specialized Quinoline Architectures (e.g., Dialkynylquinolines, this compound-3-carbaldehyde)

This compound is a precursor for the synthesis of more specialized and complex quinoline architectures. One such class of compounds is the 2,4-dialkynylquinolines. While the direct dialkynylation of this compound can be challenging due to the lower reactivity of the C2-bromo group, a more efficient route involves the use of 2,4-diiodoquinoline (B1252436), which can be prepared from the corresponding dichloro or dibromo analog. scielo.brscielo.br The 2,4-diiodoquinoline undergoes a palladium-catalyzed dual C-C bond forming reaction with terminal alkynes in water to afford 2,4-dialkynylquinolines in good to excellent yields. scielo.brscielo.br

Another important specialized quinoline derivative is this compound-3-carbaldehyde. This compound is synthesized through a directed ortho-lithiation of a quinoline-3-carboxaldehyde precursor, followed by regioselective bromination. vulcanchem.com The aldehyde group at the C3 position, along with the two bromine atoms, provides multiple reactive sites for further functionalization. This trifunctionalized quinoline serves as a key intermediate in the synthesis of complex heterocyclic systems, including analogs of the anticancer agent camptothecin (B557342). vulcanchem.com The aldehyde group can participate in condensation reactions to form Schiff bases, which are precursors to fused heterocycles like quinazolinones and pyridopyrimidines. vulcanchem.com

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While direct integration of this compound into a classical MCR might be challenging, its derivatives are valuable substrates for such transformations. For example, quinoline derivatives synthesized from this compound can be utilized in Povarov-type reactions to generate complex polycyclic structures. researchgate.net

More commonly, this compound is used to generate a key intermediate that then participates in a multicomponent or cascade reaction sequence. For instance, a derivative of this compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, has been used in the synthesis of 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. researchgate.net This transformation involves a reaction with a hydrazine, followed by a Suzuki-Miyaura cross-coupling to introduce aryl groups at the 6 and 8 positions, demonstrating a sequence that builds significant molecular complexity from a dibromoquinoline-derived starting material.

Advancements in Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of continuous flow methodologies to the synthesis of quinoline derivatives using this compound is an emerging area of research.

Flow chemistry has been successfully employed for halogen-metal exchange reactions of dihaloquinolines. uni-muenchen.de For example, the regioselective Br/Li exchange at the C4 position of this compound can be performed in a continuous flow reactor, followed by in-line quenching with an electrophile. uni-muenchen.de This approach allows for precise control over reaction time and temperature, often leading to higher yields and selectivities compared to batch reactions. worktribe.com The use of mixed lithium-magnesium reagents under continuous flow conditions has also been shown to be effective for the magnesiation of quinoline derivatives, enabling rapid and efficient functionalization. worktribe.com These advancements pave the way for the safer and more efficient large-scale production of complex quinoline-based molecules derived from this compound.

Spectroscopic Characterization and Advanced Computational Investigations of 2,4 Dibromoquinoline Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,4-dibromoquinoline and its derivatives. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in assigning specific atoms within the molecule and differentiating between potential isomers. rsc.orgrsc.orgrsc.org

Regiochemical Assignment via HMBC and HETCOR Techniques

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Chemical Shift Correlation (HETCOR) are crucial for the unambiguous assignment of regiochemistry, especially when the quinoline (B57606) core is further substituted. acs.orgrutgers.edudaneshyari.com HMBC experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds), which is particularly useful in determining the substitution pattern. For instance, in the context of Sonogashira couplings of 2,4-dibromoquinolines, HMBC was used to definitively prove that the reaction occurs preferentially at the C-2 position, correcting previous assumptions. acs.orgacs.org The correlation between protons on the quinoline ring and the carbon atoms of the substituents provides clear evidence of the points of attachment.

HETCOR, on the other hand, correlates the chemical shifts of directly bonded proton and carbon atoms, providing direct ¹H-¹³C connectivity information. rutgers.edu This technique is essential for assigning the signals in the ¹³C NMR spectrum, which can be complex for substituted quinolines.

A study on the regioselective alkoxydehalogenation of this compound utilized ¹H and ¹³C NMR to identify the resulting 2-alkoxy-4-halogenoquinolines. researchgate.net Furthermore, ¹H-¹⁵N HMBC has been employed for the definitive distinction between C2 and C4 ethoxylation products in related quinoline systems. researchgate.net

Structural Elucidation and Isomeric Differentiation

NMR spectroscopy is a powerful tool for distinguishing between isomers of dibromoquinoline. rsc.orguni-halle.de The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which is influenced by the positions of the bromine substituents. For example, the bromination of 4-hydroxy-2-quinolone was initially thought to yield certain products, but a thorough analysis of the ¹H and ¹³C NMR spectra of the resulting 2,4-dihalogenoquinolines led to a revision of the proposed structures. rsc.orgrsc.org

In cases where mixtures of isomers are formed, such as the synthesis of 2,4,5-trichloroquinoline (B3105527) and the 2,4,7-isomer, ¹H NMR analysis can be used to determine the ratio of the isomers in the mixture. rsc.org While fractional crystallization can sometimes be used to separate isomers, it is not always successful, highlighting the importance of spectroscopic methods for both identification and quantification. rsc.org

The following table illustrates typical ¹H NMR chemical shifts for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.68 | s | - |

| H-5 | 8.15 | d | 8.8 |

| H-6 | 7.60 | t | 7.6 |

| H-7 | 7.81 | t | 7.8 |

| H-8 | 7.95 | d | 8.4 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of other substituents.

Analysis of Coupling Constants and Substituent Effects

The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum provide valuable information about the connectivity and stereochemistry of the molecule. slideshare.net In the quinoline ring system, the magnitude of the coupling constants between aromatic protons can help to confirm their relative positions. libretexts.org For example, ortho-coupling is typically larger than meta- or para-coupling.

The presence of the two bromine atoms as substituents significantly influences the chemical shifts of the remaining protons and carbons in the quinoline ring. A comprehensive study of the ¹H and ¹³C NMR spectra of a series of 2,4-dihalogenoquinolines has highlighted the effects of halogen substituents on JCH couplings. rsc.orgrsc.org These substituent effects are crucial for the accurate interpretation of the NMR spectra and for confirming the structure of the compound.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. In the case of this compound, the IR spectrum would show characteristic absorption bands for the C-Br stretching vibrations, as well as the vibrations of the quinoline ring system. bioline.org.brnih.gov The positions of these bands can be influenced by the substitution pattern on the quinoline ring.

For example, in a study of 6,7-dibromoquinoline-5,8-dione, the absence of C-Br stretching bands in the range of 687-741 cm⁻¹ in the spectra of the bis-alkynylated products confirmed the substitution reaction. bioline.org.br Similarly, for a synthesized 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, a broad absorption band at 3353 cm⁻¹ in the IR spectrum was characteristic of an O-H stretching vibration, confirming the presence of the hydroxyl group. nih.gov

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods are increasingly used in conjunction with experimental techniques to provide deeper insights into the structure and properties of molecules like this compound. ontosight.airesearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and electronic structure of molecules. nih.govyoutube.com By performing a geometry optimization, the lowest energy conformation of the this compound molecule can be determined. youtube.com This optimized geometry can then be used to calculate various electronic properties, such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.netnih.gov

DFT calculations have been successfully used to analyze the structural properties of quinoline derivatives. researchgate.net The B3LYP functional is a commonly used functional for such studies. researchgate.net These theoretical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the proposed structure. researchgate.net For instance, DFT-calculated vibrational spectra can aid in the assignment of peaks in experimental IR spectra.

Semi-Empirical Methods and Molecular Mechanics for Conformational Analysis

Computational chemistry provides indispensable tools for the conformational analysis of heterocyclic systems like quinoline derivatives. Methodologies such as semi-empirical methods and molecular mechanics are employed to predict molecular geometries, rotational barriers, and stable conformers. Molecular mechanics, based on classical physics principles, offers a rapid assessment of steric and strain energies, making it suitable for exploring the conformational landscape of large molecules. Semi-empirical methods, which incorporate some quantum mechanical parameters derived from experimental data, provide a balance between computational cost and accuracy for electronic structure and geometry optimization.

While these methods are widely applied to complex quinoline-based structures in computer-aided drug design (CADD) to simulate interactions with biological targets, specific conformational analysis studies focused solely on the parent this compound are not extensively detailed in the reviewed literature. researchgate.net For the rigid quinoline core, significant conformational flexibility is not expected, with the primary focus of such studies typically being the orientation of substituents, which are absent in the parent molecule. Theoretical investigations on related substituted quinolines often utilize Density Functional Theory (DFT) for more precise geometry optimization rather than relying solely on semi-empirical or molecular mechanics approaches. acs.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the chemical reactivity and electronic properties of molecules. nih.govirjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron-donating orbital, relevant to nucleophilicity, while the LUMO is an electron-accepting orbital, determining electrophilicity. biomedres.us The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. irjweb.combiomedres.us A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. biomedres.usacs.org

For halogenated quinolines, the nature and position of the halogen atoms significantly influence the FMOs. In the case of this compound, the electron-withdrawing bromine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline. Computational studies on analogous brominated quinoline systems provide insight into the expected electronic structure. Semi-empirical calculations on 8-benzyloxy-5,7-dibromoquinoline revealed that its LUMO is a σ* orbital primarily localized on the C-Br bonds. mdpi.com This localization is a key feature of bromo-aromatic compounds and has significant implications for their photophysical properties and reactivity.

While specific DFT calculations for this compound are not widely published, data from a related compound, 3,4-dibromo-5,7-dichloroquinoline, calculated at the B3LYP/6-31G* level, show a HOMO energy of -6.8 eV, indicating high electrophilicity. The presence of the bromine atoms in this compound likewise suggests it is an electron-deficient system susceptible to nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity). | Energy is lowered by electron-withdrawing bromine atoms, reducing nucleophilicity compared to quinoline. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity). | Expected to be a σ* orbital localized at the C-Br bonds, enhancing electrophilicity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. irjweb.com | A relatively small gap is expected, suggesting higher reactivity compared to unsubstituted quinolines. |

Investigations into Excited States and Photophysical Properties

The photophysical properties of quinoline derivatives, such as absorption and fluorescence, are governed by the nature of their electronic excited states. While many quinoline compounds are known to be fluorescent, the introduction of heavy atoms like bromine dramatically alters these properties. mdpi.comnih.gov

Investigations into brominated quinolines consistently show that these compounds are weakly emissive or non-fluorescent. mdpi.comresearchgate.net This phenomenon is attributed to the "heavy-atom effect," where the bromine atoms facilitate intersystem crossing from the singlet excited state (S1) to a triplet state (T1), which then deactivates non-radiatively.

Crucially, for dibromo derivatives, the lowest energy singlet excited state (S1) is often a π–σ* state. mdpi.com This state involves the promotion of an electron from a π-bonding orbital of the aromatic system to a σ* anti-bonding orbital localized on the carbon-bromine (C-Br) bonds. The population of this dissociative π–σ* state provides an efficient non-radiative decay pathway, effectively quenching fluorescence. mdpi.com This contrasts sharply with other quinoline derivatives where the S1 state is typically a π–π* transition, which often leads to significant fluorescence emission. nih.govmdpi.com The potential for charge-transfer (CT) states to influence luminescence has also been noted in certain quinoline systems, which can lead to red-shifted emission, though this is overshadowed by the quenching effect in brominated compounds. acs.org

Table 2: Summary of Expected Photophysical Properties for this compound

| Property | Expected Characteristic | Rationale |

| Fluorescence | Very weak to non-existent ("hardly emissive") | The presence of bromine atoms introduces a π–σ* excited state that provides a highly efficient non-radiative decay channel, quenching fluorescence. mdpi.comresearchgate.net |

| Primary Excited State (S1) | π–σ* transition | The LUMO is a σ* orbital localized at the C-Br bonds, making the transition to this state energetically favorable upon photoexcitation. mdpi.com |

| Quantum Yield | Extremely low | Efficient non-radiative decay from the S1 (π–σ) state dominates over radiative decay (fluorescence). mdpi.comnih.gov |

| Reactivity from Excited State | Potential for C-Br bond cleavage | The dissociative nature of the π–σ state can lead to photochemical reactions involving the scission of the carbon-bromine bond. |

List of Compounds

Biological Activity and Mechanistic Elucidation of 2,4 Dibromoquinoline Derivatives

Antifungal Activity

In the face of rising invasive fungal infections and the spread of drug-resistant pathogens, the discovery of novel antifungal agents is a critical area of research. icm.edu.pl Derivatives of 2,4-dibromoquinoline have been identified as a promising new class of antifungals with a unique mechanism of action. icm.edu.pl

Broad-Spectrum Efficacy Against Pathogenic Fungi

A notable this compound derivative, designated as compound 4b, has demonstrated potent, broad-spectrum antifungal activity. icm.edu.pl This compound effectively inhibits the growth of clinically relevant fungal species, including Candida, Cryptococcus, and Aspergillus, at concentrations as low as 0.5 μg/mL. icm.edu.plnih.gov Its efficacy extends to various species within these genera, such as Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis, and Candida krusei.

Of significant clinical importance is the compound's potent activity against fluconazole-resistant strains of C. albicans. It has also shown superior activity against Cryptococcus gattii and Cryptococcus neoformans when compared to fluconazole. Furthermore, this derivative is effective against molds like Aspergillus brasiliensis, Aspergillus niger, and Aspergillus fumigatus, which also exhibit high-level resistance to fluconazole.

Table 1: Antifungal Activity of a this compound Derivative (Compound 4b)

| Fungal Species | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.5 - 1 |

| Fluconazole-Resistant C. albicans | 0.5 - 1 |

| Candida glabrata | 0.5 - 1 |

| Candida tropicalis | 0.5 - 1 |

| Cryptococcus gattii | 0.5 |

| Cryptococcus neoformans | 0.5 |

| Aspergillus brasiliensis | 0.5 |

| Aspergillus niger | 0.5 |

Impact on Fungal Virulence Factors

Beyond direct growth inhibition, this compound derivatives can also neutralize key virulence factors that contribute to the pathogenicity of fungi like C. albicans. icm.edu.pl At subinhibitory concentrations, compound 4b has been shown to interfere with the morphological transition of C. albicans from yeast to hyphal form. This is a crucial virulence trait that facilitates tissue invasion and immune evasion. At a concentration of 0.25 μg/mL (half of its minimum inhibitory concentration), the compound inhibited over 80% of hyphae formation.

Biofilm formation, another critical virulence factor that confers resistance to antifungal drugs, is also significantly impacted. nih.gov The dibromoquinoline derivative not only inhibits the formation of C. albicans biofilms but can also disrupt pre-formed, mature biofilms. At a concentration of 4 μg/mL, the metabolic activity of C. albicans within a mature biofilm was reduced by more than 50%.

Mechanistic Studies: Targeting Metal Ion Homeostasis

The antifungal mechanism of action for these this compound derivatives appears to be novel, targeting metal ion homeostasis. icm.edu.plnih.gov This was elucidated through several experimental approaches. Growth assays with increasing concentrations of copper (CuSO₄) or iron (FeSO₄) salts led to a significant increase in the minimum inhibitory concentration of compound 4b against both Saccharomyces cerevisiae and C. albicans. This suggests that the compound's antifungal effect is diminished in the presence of excess metal ions, indicating that it may act by disrupting the normal cellular processes that rely on these metals. nih.gov

This hypothesis is further supported by chemogenomic profiling, which identified yeast deletion strains related to metal ion homeostasis as being particularly sensitive to the compound. icm.edu.pl Specifically, strains with deletions in genes such as cox17Δ, ssa1Δ, and aft2Δ showed heightened sensitivity, pointing to a mechanism that involves the disruption of copper and iron balance within the fungal cells. icm.edu.plnih.gov

In Vivo Validation in Model Organisms

The promising in vitro antifungal activity of this compound derivatives has been validated in a living organism. icm.edu.plnih.gov Using the nematode Caenorhabditis elegans as a model host for fungal infection, studies have shown that treatment with compound 4b significantly enhances the survival of nematodes infected with fluconazole-resistant C. albicans. icm.edu.plnih.gov This in vivo validation underscores the therapeutic potential of these compounds in a whole-organism context. nih.gov

Chemogenomic Profiling for Target Identification

To further pinpoint the molecular targets of these compounds, chemogenomic profiling was employed using the model yeast Saccharomyces cerevisiae. icm.edu.pl This technique relies on the principle that a small molecule's activity will be reduced in a yeast strain where the gene for its target protein is deleted. The screening of a library of yeast deletion strains revealed that strains with deletions in genes associated with metal ion homeostasis were highly susceptible to the this compound derivative. icm.edu.pl This approach was instrumental in identifying the disruption of metal ion balance as the primary mechanism of antifungal action.

Anticancer Activity

In addition to their potent antifungal effects, derivatives of dibromoquinoline have also been investigated for their potential as anticancer agents. researchgate.net The quinoline (B57606) scaffold itself is a well-established pharmacophore in the development of antitumor drugs. nih.govnih.gov

Initial screenings of a library of quinolone-based compounds, which led to the discovery of the potent antifungal derivative 4b, had previously revealed that this class of compounds displayed moderate anticancer activity. researchgate.net Further research into other brominated quinoline derivatives has provided more specific insights into their cytotoxic potential against various cancer cell lines. nih.govnih.gov

For instance, studies on a series of substituted quinolines, including 6,8-dibromotetrahydroquinoline, have demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast) cells, with IC₅₀ values ranging from 2 to 50 μg/ml. nih.gov Another study highlighted a 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline derivative with high cytotoxic activity against C6 (rat glioma), HeLa, and HT29 cell lines, exhibiting IC₅₀ values between 5.45 and 9.6 μg/mL. nih.govicm.edu.pl

The mechanism of anticancer action for some of these derivatives appears to involve the induction of apoptosis and cell cycle arrest. icm.edu.pl For example, N-phenyl-6,8-dibromo-7-hydroxy-1-azacoumarin-3-carboxamide, a dibromo-quinoline derivative, was found to be cytotoxic to the MCF-7 breast cancer cell line with an IC₅₀ of 10.12 μM and was shown to cause cell cycle arrest at the G2/M phase, leading to apoptosis. icm.edu.pl

Table 2: Cytotoxic Activity of Various Dibromoquinoline Derivatives

| Compound | Cancer Cell Line(s) | IC₅₀ | Reference(s) |

|---|---|---|---|

| 6,8-Dibromotetrahydroquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 μg/ml | nih.gov |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45-9.6 μg/mL | nih.govicm.edu.pl |

These findings underscore the potential of the dibromoquinoline scaffold as a versatile platform for the development of novel therapeutic agents targeting both fungal infections and cancer.

Evaluation against Specific Cancer Cell Lines (e.g., MCF-7)

Derivatives of dibromoquinoline have been a subject of investigation for their potential anticancer properties, with numerous studies evaluating their efficacy against various human tumor cell lines. A significant focus of this research has been on the human breast adenocarcinoma cell line, MCF-7.

Specifically, 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, which are derivatives of the core dibromoquinoline structure, have demonstrated in vitro activity against the MCF-7 cell line. mdpi.comresearchgate.net Further research has involved the synthesis of 5,7-dibromoquinoline (B1595614) derivatives, which also exhibited antiproliferative effects on MCF-7 cells. uni-halle.de

The versatility of the dibromoquinoline scaffold is evident in the development of more complex molecules. For instance, N-phenyl 6,8-dibromo-7-hydroxy-1-azacoumarin-3-carboxamide, a hybrid compound, showed notable in vitro cytotoxicity against the MCF-7 cell line with a half-maximal inhibitory concentration (IC50) value of 10.12 μM. icm.edu.pl In another study, polycarbo-substituted thieno[3,2-c]quinolines, synthesized from a 6,8-dibromo-4-chloroquinoline (B13190361) precursor, were evaluated for their cytotoxic effects. nih.gov The starting material, methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate, and its derivatives inhibited MCF-7 cell growth in a dose-dependent manner. Several of these compounds demonstrated significant cytotoxicity, with LC50 values lower than the established anticancer drug nocodazole. nih.gov

| Compound Derivative | Observation | Reference |

|---|---|---|

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | Exhibited in vitro activity against MCF-7 breast cancer cell line. | mdpi.com, researchgate.net |

| 5,7-Dibromoquinoline derivatives | Showed antiproliferative effects on MCF-7 cells. | uni-halle.de |

| N-phenyl 6,8-dibromo-7-hydroxy-1-azacoumarin-3-carboxamide (Compound 6) | Demonstrated potent cytotoxic activity with an IC50 value of 10.12 μM. | icm.edu.pl |

| Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate (Compound 2) | Showed cytotoxicity with an LC50 value of 0.13 μg/mL. | nih.gov |

| Polycarbo-substituted thieno[3,2-c]quinoline derivatives | Inhibited cancer cell growth in a dose- and time-dependent manner; several derivatives showed LC50 values < 0.13 μg/mL. | nih.gov |

Molecular Mechanisms: Tubulin Binding and Spindle Toxin Effects

The mechanism underlying the antitumor activity of certain quinoline derivatives has been linked to their interaction with the cellular cytoskeleton, specifically with tubulin. Research has shown that 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a class that includes dibromo-substituted analogues, function as antitumour agents due to their ability to bind to tubulin. mdpi.comresearchgate.net This binding disrupts the normal function of microtubules, which are essential for cell division. By interfering with tubulin dynamics, these compounds act as spindle toxins, disrupting the formation and function of the mitotic spindle, which ultimately leads to cell cycle arrest and inhibition of cancer cell proliferation. mdpi.comresearchgate.net This mechanism is a hallmark of several established antimitotic drugs used in cancer chemotherapy. nih.gov

Regulation of MicroRNA Levels and Cell Proliferation

Beyond direct interaction with structural proteins, some quinoline derivatives have been found to influence gene expression at the post-transcriptional level. Certain 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives have been identified as inhibitors of microRNAs (miRNAs). mdpi.comresearchgate.net MicroRNAs are small non-coding RNA molecules that play crucial roles in regulating gene expression, including genes involved in cell proliferation and survival. By altering the levels of specific microRNAs, these quinoline compounds can control cell proliferation, representing another potential mechanism for their anticancer effects. mdpi.comresearchgate.net

Other Relevant Biological Activities of Functionalized Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities beyond cancer treatment. rsc.orgnih.gov

Antimalarial Potential

Quinoline derivatives are a cornerstone in the history and current treatment of malaria. rsc.org The class includes both natural products and synthetic drugs that are vital in combating the disease caused by Plasmodium parasites. rsc.orgmdpi.com Two major subclasses are the 4-aminoquinolines, such as chloroquine, and the aminoalcohols, which include the natural product quinine (B1679958) and the synthetic drug mefloquine. rsc.org The development of drug resistance has spurred the creation of hybrid molecules. For example, quinoline-pyrazolopyridine and quinoline-imidazole hybrids have demonstrated potent in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govcovenantuniversity.edu.ng One quinoline-pyrazolopyridine derivative, compound 5p, showed considerable potency in both in vitro and in vivo studies. nih.gov

| Compound Class/Derivative | Target/Strain | Key Finding | Reference |

|---|---|---|---|

| 4-Aminoquinolines (e.g., Chloroquine) | Plasmodium falciparum | Dominant class of antimalarial agents. | rsc.org |

| Aminoalcohols (e.g., Quinine, Mefloquine) | Plasmodium falciparum | Core structure for many antimalarial drugs. | rsc.org |

| Quinoline-piperidine derivatives (52, 53) | P. falciparum (NF54 and K1 strains) | Showed outstanding anti-plasmodium activity with IC50 values as low as 12 nM. | covenantuniversity.edu.ng |

| Quinoline-pyrazolopyridine hybrid (5p) | P. falciparum (3D7 strain) & in vivo mouse model | Portrayed considerable potent antimalarial activity. | nih.gov |

Antitubercular Agents

Functionalized quinoline derivatives have emerged as significant agents in the fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. nih.gov The approved anti-TB drug bedaquiline (B32110) contains a quinoline core and functions by inhibiting the mycobacterial ATP synthase enzyme, which is crucial for energy production in the bacterium. worldscientific.com Research continues to explore novel quinoline analogues. Studies have reported on quinoline-based compounds that show potent efficacy, with some exhibiting 100% inhibition of M. tuberculosis at a concentration of 6.25 μg/mL. rsc.org The mechanisms of action for these newer derivatives are also under investigation, with some showing inhibitory activity against other essential enzymes like DNA gyrase and enoyl-acyl carrier protein (enoyl-ACP) reductase (InhA). mdpi.comresearchgate.net

Enzyme Inhibition Studies (e.g., Cholinesterases)

Quinoline derivatives have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Numerous series of quinoline derivatives, including quinoline chalcones and 4-N-phenylaminoquinolines, have been synthesized and tested, with many exhibiting potent inhibitory activities against both AChE and BChE. nih.govmdpi.com For example, one study reported a 4-N-phenylaminoquinoline derivative (compound 11g) with IC50 values of 1.94 μM for AChE and 28.37 μM for BChE. mdpi.com Kinetic analyses have revealed that these compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzymes. mdpi.comresearchgate.net

| Compound Series/Derivative | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Quinoline chalcone (B49325) derivatives | AChE & BChE | Exhibited considerable inhibitory activities. | nih.gov |

| Substituted quinolines (compounds 2-17) | AChE | Ki values ranging from 5.51 to 155.22 nM. | nih.gov |

| 4-N-phenylaminoquinoline derivative (11g) | AChE | IC50 = 1.94 ± 0.13 μM | mdpi.com |

| 4-N-phenylaminoquinoline derivative (11g) | BChE | IC50 = 28.37 ± 1.85 μM | mdpi.com |

| Phenyl-quinoline derivative (7c) | BChE | IC50 = 0.08 ± 0.01 μM | researchgate.net |

Future Directions and Emerging Research Frontiers for 2,4 Dibromoquinoline

Innovations in Regioselective Functionalization Strategies

The differential reactivity of the C-2 and C-4 positions on the quinoline (B57606) ring is central to the synthetic utility of 2,4-dibromoquinoline. Future research is increasingly focused on developing highly innovative and regioselective functionalization strategies to unlock the full potential of this scaffold.

A primary area of innovation lies in the refinement of metal-halogen exchange reactions. Lithium-halogen exchange has been shown to proceed with high regioselectivity at the C-4 position, allowing for the introduction of various electrophiles at this site. arkat-usa.orglibis.beresearchgate.netresearchgate.net For instance, treatment with n-butyllithium selectively generates a 4-lithiated species, which can be subsequently quenched to yield 4-substituted quinolines. arkat-usa.orglibis.be

Building on this, the use of magnesium-based reagents, particularly "Turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has emerged as a powerful tool. worktribe.comacs.org These reagents also preferentially react at the more electronically activated C-4 position, enabling efficient bromine-magnesium exchange under mild conditions. worktribe.comacs.org This approach has been successfully used to prepare a variety of 4-functionalized quinolines. worktribe.comacs.org Research is now exploring even more nuanced magnesium reagents to control selectivity in more complex polyhalogenated systems. nih.govbeilstein-journals.org

Beyond simple exchange, researchers are developing multi-step, one-pot functionalization sequences. For example, a bromine/magnesium exchange at the C-4 position of this compound can be followed by a regioselective deprotonation at the C-3 position using a magnesium amide base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). acs.org This allows for the sequential and controlled introduction of three different functional groups onto the quinoline core, a significant step towards creating highly complex molecules. acs.org

| Strategy | Reagent | Selective Position | Key Features | Reference |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium | C-4 | High regioselectivity for the 4-position. | arkat-usa.orglibis.be |

| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | C-4 | Efficient exchange under mild conditions, good functional group tolerance. | worktribe.comacs.orgharvard.edu |

| Sequential Functionalization | 1. i-PrMgCl·LiCl 2. TMPMgCl·LiCl | 1. C-4 2. C-3 | Allows for multiple, regioselective functionalizations in a single pot. | acs.org |

| Directed ortho-Metalation (DoM) | Lithium Amides (e.g., LDA, LTMP) | Adjacent to a directing group (e.g., C-3, C-8) | Enables functionalization at positions not accessible by halogen exchange alone. | worktribe.comvulcanchem.com |

Development of Novel Catalytic Systems for Cross-Coupling

The intrinsic reactivity of this compound often leads to preferential coupling at the C-2 position in reactions like the Sonogashira, Stille, Heck, and Suzuki-Miyaura couplings. nih.govsci-hub.seacs.org This has been a point of contention, with early reports sometimes misidentifying the site of reaction, a correction later made possible by advanced spectroscopic techniques like Heteronuclear Multiple Bond Correlation (HMBC) NMR. acs.org

A key innovation to steer reactivity is the use of mixed dihaloquinoline substrates. For example, employing 2-bromo-4-iodoquinoline (B1625408) completely reverses the typical regioselectivity, with Sonogashira and other palladium-catalyzed couplings occurring exclusively at the more reactive C-4 iodo-substituent. libis.benih.govlibretexts.org This strategy provides a reliable pathway to 4-substituted-2-bromoquinolines, which can then undergo a second coupling at the C-2 position.

Future research is focused on designing more sophisticated catalyst and ligand systems to control the site of reaction without needing to pre-functionalize the substrate. This includes exploring palladium catalysts with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can differentiate between the C-2 and C-4 positions based on subtle electronic or steric differences. mdpi.com The development of one-pot double coupling reactions, where two different coupling partners are sequentially added to react at both the C-2 and C-4 positions, is another active frontier, offering a streamlined approach to complex, unsymmetrically substituted quinolines. nih.gov

| Coupling Reaction | Substrate | Typical Catalyst | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| Sonogashira | This compound | Pd(PPh₃)₄/CuI | Preferential at C-2 | nih.govsci-hub.seacs.org |

| Suzuki-Miyaura | This compound | Pd(PPh₃)₄ | Preferential at C-2 | nih.govsci-hub.se |

| Stille | This compound | Pd(PPh₃)₄ | Preferential at C-2 | nih.govsci-hub.se |

| Heck | This compound | Pd(OAc)₂ | Preferential at C-2 | nih.gov |

| Sonogashira | 2-Bromo-4-iodoquinoline | Pd(PPh₃)₄/CuI | Exclusive at C-4 | libis.benih.govlibretexts.org |

Expansion into Materials Science and Optoelectronic Applications

The electron-deficient nature of the quinoline ring system makes its derivatives, including those from this compound, promising candidates for applications in materials science. vulcanchem.com A significant emerging frontier is the development of novel organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic semiconductors. vulcanchem.com

By using the bromine atoms as synthetic handles, researchers can attach various electron-donating or π-conjugated groups to the quinoline core through cross-coupling reactions. mdpi.com This allows for the creation of donor-π-acceptor (D-π-A) systems, where the quinoline acts as the electron-acceptor unit. mdpi.comresearchgate.net The tuning of these appended groups can precisely modulate the photophysical properties of the resulting molecules, including their absorption and fluorescence spectra, to achieve desired colors and efficiencies for display and lighting applications. researchgate.netnih.gov

For example, Suzuki-Miyaura cross-coupling of dibromoquinolines with arylvinylboronic acids has been used to synthesize polysubstituted quinolines with extended π-conjugation. mdpi.com These compounds exhibit interesting photophysical properties and are seen as precursors to materials with potential photonic or electronic applications. mdpi.com Similarly, quinoline derivatives featuring bithiophene motifs have been synthesized and studied for their electrochemical and optical properties, showing potential for use in electronic devices. researchgate.netnih.gov The ability to build complex, polyarylquinoline-based structures from dibromoquinoline precursors opens the door to new classes of materials for a range of electronic applications. escholarship.org

Continued Exploration in Drug Discovery and Development